molecular formula C26H40O5 B1631241 15(S)-Latanoprost CAS No. 145773-22-4

15(S)-Latanoprost

Cat. No.: B1631241
CAS No.: 145773-22-4
M. Wt: 432.6 g/mol
InChI Key: GGXICVAJURFBLW-SCTZCWPJSA-N
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Description

15(S)-Latanoprost is a synthetic prostaglandin F2α analog used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eye. This compound is a stereoisomer of latanoprost, specifically the 15(S)-enantiomer, which contributes to its unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15(S)-Latanoprost involves several key steps, starting from commercially available prostaglandin intermediates. The process typically includes:

    Esterification: The initial step involves the esterification of a prostaglandin intermediate with an appropriate alcohol under acidic conditions.

    Reduction: The ester is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: The alcohol is oxidized to the corresponding aldehyde using oxidizing agents like pyridinium chlorochromate.

    Isomerization: The final step involves the isomerization of the aldehyde to the desired 15(S)-enantiomer using chiral catalysts.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 15(S)-Latanoprost undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of esters to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Pyridinium chlorochromate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Chiral catalysts for enantioselective reactions.

Major Products: The major products formed from these reactions include various prostaglandin analogs and intermediates, which can be further modified to produce different therapeutic agents.

Scientific Research Applications

15(S)-Latanoprost has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying prostaglandin analogs and their synthesis.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Primarily used in the treatment of glaucoma and ocular hypertension

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

15(S)-Latanoprost exerts its effects by binding to prostaglandin F receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. The molecular targets include the prostaglandin F receptor and associated signaling pathways, which mediate the compound’s pharmacological effects.

Comparison with Similar Compounds

    Latanoprost: The parent compound, used widely in glaucoma treatment.

    Travoprost: Another prostaglandin analog with similar therapeutic effects.

    Bimatoprost: Known for its dual action in reducing intraocular pressure and promoting eyelash growth.

Uniqueness: 15(S)-Latanoprost is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Compared to other prostaglandin analogs, it may offer advantages in terms of efficacy and side effect profile, making it a valuable addition to the therapeutic arsenal for glaucoma and ocular hypertension.

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-SCTZCWPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145773-22-4
Record name Latanoprost, (15S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145773224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Heptenoic acid,7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]-cyclopentyl]-,1-methylethyl ester,(5Z)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST, (15S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P840K2J2DL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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